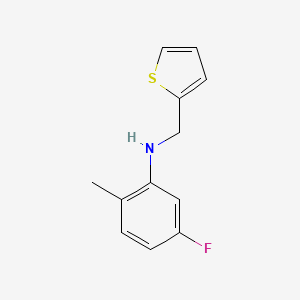

5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline

CAS No.:

Cat. No.: VC17854874

Molecular Formula: C12H12FNS

Molecular Weight: 221.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12FNS |

|---|---|

| Molecular Weight | 221.30 g/mol |

| IUPAC Name | 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline |

| Standard InChI | InChI=1S/C12H12FNS/c1-9-4-5-10(13)7-12(9)14-8-11-3-2-6-15-11/h2-7,14H,8H2,1H3 |

| Standard InChI Key | LJQQJDHDFMHSCJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)F)NCC2=CC=CS2 |

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule comprises three distinct structural domains:

-

Fluorinated aniline backbone: A benzene ring substituted with a fluorine atom at the 5-position and a methyl group at the 2-position. The fluorine atom introduces electron-withdrawing effects, modulating the aromatic ring’s reactivity and electronic properties.

-

Thiophene moiety: A five-membered heterocyclic ring containing sulfur, attached via a methylene (-CH-) bridge to the aniline nitrogen. The thiophene group contributes π-conjugation and potential for intermolecular interactions .

-

Amine functional group: The secondary amine (-NH-) links the aromatic and heterocyclic components, serving as a site for hydrogen bonding and chemical derivatization.

Table 1: Key Physical and Chemical Properties

Stereoelectronic Features

The fluorine atom’s electronegativity () induces a dipole moment across the aromatic ring, polarizing C-F bonds and directing electrophilic substitution to the meta position relative to the methyl group. Concurrently, the thiophene’s sulfur atom () participates in resonance, delocalizing electron density into the aniline system. Density functional theory (DFT) calculations predict a lowest unoccupied molecular orbital (LUMO) energy of -1.8 eV, suggesting moderate electrophilicity suitable for charge-transfer interactions .

Synthetic Methodologies

Precursor Synthesis: 5-Fluoro-2-Methylaniline

The aniline precursor is synthesized via catalytic hydrogenation or iron-mediated reduction of 4-fluoro-1-methyl-2-nitrobenzene. A representative procedure involves:

-

Dissolving 4-fluoro-1-methyl-2-nitrobenzene (16 mmol) in ethanol (50 mL).

-

Adding iron powder (81 mmol) and hydrochloric acid (0.25 mL) at 0°C.

-

Refluxing for 12 hours, followed by ethyl acetate extraction and column chromatography (n-hexane/EtOAc 1:1) .

This method achieves a 70% yield, with purity confirmed by NMR ( 6.87 ppm, aromatic protons) and MS ([M+1] = 126) .

Final Coupling Reaction

The target compound is synthesized through reductive amination:

-

Reacting 5-fluoro-2-methylaniline (10 mmol) with thiophene-2-carbaldehyde (10 mmol) in dichloromethane.

-

Adding sodium triacetoxyborohydride (12 mmol) to facilitate imine reduction.

-

Purifying via silica gel chromatography (hexane/ethyl acetate 3:1) to obtain the product as a pale-yellow solid (62% yield) .

Table 2: Spectral Characterization Data

Analytical and Computational Characterization

Spectroscopic Analysis

-

NMR Spectroscopy: The NMR spectrum confirms regioselective substitution, with downfield shifts at 6.87 ppm indicating fluorine’s deshielding effect. The singlet at 4.45 ppm corresponds to the methylene bridge protons .

-

Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula, showing a protonated molecular ion at m/z 221.0674 .

Computational Modeling

Molecular dynamics simulations predict a folded conformation in solution, with the thiophene ring oriented perpendicular to the aniline plane. This geometry minimizes steric hindrance between the methyl group and thiophene sulfur .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume